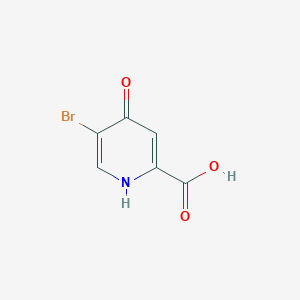

5-Bromo-4-hydroxypicolinic acid

Description

Contextualization within Halogenated Hydroxypicolinic Acid Chemistry

Halogenated hydroxypicolinic acids are a class of compounds that have garnered considerable attention due to the synergistic effects of their constituent functional groups. The presence of a halogen atom, such as bromine, can significantly influence the electronic properties of the pyridine (B92270) ring, enhancing its reactivity and potential for forming intermolecular interactions like halogen bonding. researchgate.net The hydroxyl and carboxylic acid groups, on the other hand, are key players in hydrogen bonding and can act as coordination sites for metal ions.

The synthesis of halogenated hydroxypicolinic acids can be approached through various synthetic routes. General strategies often involve the halogenation of a pyridine derivative, followed by the introduction or modification of other functional groups. For instance, processes for preparing similar structures, such as 4-alkoxy-3-hydroxypicolinic acids, have been developed, which could potentially be adapted for the synthesis of 5-bromo-4-hydroxypicolinic acid. google.comwipo.int These methods may involve multi-step sequences that include reactions like nitration, reduction, diazotization, and hydrolysis. researchgate.net

Academic Significance of Pyridine Carboxylic Acid Derivatives

Pyridine carboxylic acids and their derivatives are of immense academic and industrial importance. researchgate.netnih.govmdpi.com This class of compounds, which includes isomers like picolinic acid, nicotinic acid, and isonicotinic acid, forms the backbone of numerous pharmaceuticals and agrochemicals. nih.govmdpi.com The pyridine ring, being an electron-deficient aromatic system, can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can chelate metal ions, a crucial feature for enzyme inhibition. nih.gov

The versatility of the pyridine scaffold allows for extensive chemical modifications, enabling the fine-tuning of a molecule's physicochemical and biological properties. nih.gov Researchers have explored these derivatives for a wide array of applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. mdpi.commdpi.com Furthermore, pyridine carboxylic acids have been utilized as catalysts in organic synthesis and as building blocks for creating complex molecular architectures. rsc.orgresearchgate.net

Research Trajectories and Emerging Paradigms for 5-Bromo-4-hydroxypicolinic Acid

While direct research on 5-bromo-4-hydroxypicolinic acid is in its early stages, the established significance of related compounds points toward several promising research trajectories. The presence of both a bromine atom and a hydroxyl group on the picolinic acid framework suggests potential applications in areas where these individual features have proven beneficial.

One emerging paradigm is the use of halogenated compounds in the design of new bioactive molecules. The bromine substituent on the pyridine ring could lead to enhanced biological activity, a phenomenon observed in other bromo-substituted pyridine derivatives which have shown potent antiproliferative and antibacterial effects. mdpi.com For example, studies on other substituted picolinic acids have led to the development of new herbicides. mdpi.comnih.gov

Furthermore, the ability of hydroxypicolinic acids to act as ligands for metal ions opens up possibilities in the field of coordination chemistry. The specific substitution pattern of 5-bromo-4-hydroxypicolinic acid could result in novel metal complexes with interesting catalytic or material properties. Research into related hydroxypicolinic acids has shown their potential as intermediates in metabolic pathways and in the synthesis of more complex molecules.

The exploration of this compound is also likely to be spurred by the continuous search for new enzyme inhibitors. The structural features of 5-bromo-4-hydroxypicolinic acid make it a candidate for screening against various enzymatic targets, a strategy that has been successful for other pyridine carboxylic acid derivatives. nih.gov

Below is a data table comparing the properties of 5-Bromo-4-hydroxypicolinic acid with related compounds to provide a contextual understanding of its potential characteristics.

| Property | 5-Bromo-4-hydroxypicolinic acid | 5-Bromonicotinic acid chemicalbook.com | 3-Hydroxypicolinic acid nih.gov |

| Molecular Formula | C6H4BrNO3 | C6H4BrNO2 | C6H5NO3 |

| Molecular Weight | ~218.01 g/mol | 202.01 g/mol | 139.11 g/mol |

| CAS Number | 1269291-04-4 | 20826-04-4 | 874-24-8 |

| Predicted Form | Solid | Powder | Solid |

| Key Functional Groups | Carboxylic Acid, Hydroxyl, Bromo, Pyridine | Carboxylic Acid, Bromo, Pyridine | Carboxylic Acid, Hydroxyl, Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-2-8-4(6(10)11)1-5(3)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBBESLGDSBWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-04-4 | |

| Record name | 5-bromo-4-hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Bromo 4 Hydroxypicolinic Acid

De Novo Synthetic Routes to 5-Bromo-4-hydroxypicolinic Acid

The creation of 5-bromo-4-hydroxypicolinic acid can be achieved through various synthetic routes, primarily involving the bromination of a pre-existing pyridine (B92270) carboxylic acid or a more complex, multi-step synthesis starting from simpler pyridine building blocks. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Bromination of Precursor Pyridine Carboxylic Acids

A direct approach to synthesizing 5-bromo-4-hydroxypicolinic acid involves the electrophilic bromination of 4-hydroxypicolinic acid. scbt.com This method leverages the directing effects of the hydroxyl and carboxylic acid groups on the pyridine ring. The hydroxyl group at the C4 position is an activating group and, along with the deactivating carboxylic acid group at the C2 position, directs the incoming electrophile.

Brominating agents such as elemental bromine or N-bromosuccinimide (NBS) are commonly used. nih.gov The reaction conditions, including the choice of solvent and temperature, are critical for achieving high yields and selectivity. For instance, the bromination of quinoline (B57606) derivatives, a related heterocyclic system, has been studied in various solvents like sulfuric acid, acetic acid, chloroform, and pyridine, each influencing the reaction's outcome. acgpubs.org In some cases, a mixture of mono- and di-brominated products may be formed, necessitating purification to isolate the desired 5-bromo isomer.

A patent describes a process where a related compound, a cyano(furan-2-yl)methanaminium salt, is treated with a brominating agent like bromine to yield a brominated product. googleapis.com This reaction is typically conducted in a protic solvent such as water, or a mixture of water and a soluble organic solvent, at temperatures between 10°C and 25°C. googleapis.com The use of an excess of the brominating agent can help ensure the reaction proceeds to completion. googleapis.com

Multistep Synthesis from Simpler Pyridine Derivatives

An alternative to direct bromination is a multistep synthesis starting from more basic pyridine derivatives. This approach offers greater control over the final product's structure, particularly when multiple functional groups are present. A common strategy involves the synthesis of a substituted pyridine ring followed by the introduction or modification of the carboxylic acid and hydroxyl groups.

For example, a synthetic pathway could begin with a commercially available brominated pyridine derivative, which is then subjected to a series of reactions, such as lithiation followed by carboxylation, to introduce the carboxylic acid group. Subsequent hydroxylation can be achieved through various methods, including oxidation or nucleophilic substitution of a suitable leaving group.

One patented method describes the preparation of 4-alkoxy-3-hydroxypicolinic acids from 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) through a sequence of chemical steps including bromo substitution, nitrile hydrolysis, and halogen reduction. googleapis.comgoogle.com Another process starts with furan-2-yl aminoacetates, which undergo a bromination-rearrangement reaction to form 4,6-dibromo-3-hydroxypicolinate esters in a single step. google.com

A five-step synthesis to produce 5-bromo-2-methyl 4-hydroxypyridinecarboxylate starts from 2-amino-5-bromo-4-methylpyridine. google.com This process involves a two-step oxidation, esterification, reduction, and diazotization hydrolysis, achieving a total yield of over 40%. google.com

Chemo- and Regioselective Strategies in 5-Bromo-4-hydroxypicolinic Acid Synthesis

Achieving the desired substitution pattern in polysubstituted pyridines requires careful consideration of chemo- and regioselectivity. The electronic properties of the existing substituents on the pyridine ring play a crucial role in directing the position of incoming groups.

In the context of synthesizing 5-bromo-4-hydroxypicolinic acid, the hydroxyl group at C4 and the carboxylic acid at C2 are ortho, para-directing and meta-directing, respectively, for electrophilic substitution. The interplay of these directing effects, along with steric hindrance, influences the regioselectivity of bromination.

Recent research has highlighted metal-free protocols for synthesizing highly functionalized spiro-heterocycles with high yields and exclusive regioselectivity, which can be extended to the synthesis of brominated compounds. rsc.org In the synthesis of brominated quinoline derivatives, regioselective monobromination was observed at the C-5 position, indicating that the electronic and steric effects of other substituents can effectively block other potential reaction sites. acgpubs.org

The synthesis of 4-aminoquinazolines, a privileged structure in medicinal chemistry, often relies on the regioselective nucleophilic aromatic substitution of a chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors. mdpi.com This highlights the importance of understanding and controlling regioselectivity in the synthesis of complex heterocyclic compounds.

Functionalization and Derivatization Strategies of 5-Bromo-4-hydroxypicolinic Acid

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—makes 5-bromo-4-hydroxypicolinic acid a versatile scaffold for further chemical modifications.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of 5-bromo-4-hydroxypicolinic acid can be readily converted into esters and amides through standard coupling reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. A process for preparing O-alkyl oxime esters involves esterification in an alcohol solvent with an acid or an acid-forming compound, with the reaction usually conducted between 25°C and 85°C. google.com

Amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. Boric acid has been shown to be an effective catalyst for the direct formation of carboxamides from carboxylic acids and amines, offering an environmentally friendlier alternative to traditional methods. orgsyn.org This method has been successfully applied to the synthesis of a variety of amides, including those with medicinal applications. orgsyn.org

A series of novel sulfonamide derivatives linked to a 5-bromo-1H-pyrazolo[3,4-b]pyridine core were synthesized in moderate to good yields via a copper-catalyzed coupling reaction. growingscience.com

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| O-alkyl oxime acid | C1-C4 alcohol, acid | O-alkyl oxime ester | google.com |

| Carboxylic acid | Amine, Boric acid | Carboxamide | orgsyn.org |

Nucleophilic Aromatic Substitution at the Bromine Center

The bromine atom at the C5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the electron-withdrawing nature of the pyridine ring and the other substituents. masterorganicchemistry.com This reaction allows for the introduction of a wide range of functional groups at this position.

The SNAr mechanism typically proceeds through a two-step addition-elimination process, where a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.comlibretexts.org

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov However, the specific reaction conditions and the nature of the nucleophile can influence this trend. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction of 2,4-dinitrofluorobenzene with amines is a classic example of SNAr. masterorganicchemistry.com

In some cases, SNAr reactions can be concerted rather than stepwise, particularly with highly activated substrates. nih.gov The regioselectivity of SNAr is also a critical factor, especially in polysubstituted systems. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Bromo-4-hydroxypicolinic acid |

| 4-Hydroxypicolinic acid |

| N-bromosuccinimide |

| Cyano(furan-2-yl)methanaminium salt |

| 4-Alkoxy-3-hydroxypicolinic acid |

| 4,6-Dibromo-3-hydroxypicolinonitrile |

| 4,6-Dibromo-3-hydroxypicolinate ester |

| Furan-2-yl aminoacetate |

| 5-Bromo-2-methyl 4-hydroxypyridinecarboxylate |

| 2-Amino-5-bromo-4-methylpyridine |

| Spiro-heterocycles |

| 4-Aminoquinazolines |

| 2,4-Dichloroquinazoline |

| O-alkyl oxime ester |

| Carboxamide |

| Sulfonamide |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine |

| Meisenheimer complex |

Modifications of the Hydroxyl Group (e.g., Etherification, Acylation)

The hydroxyl group of 5-bromo-4-hydroxypicolinic acid represents a key site for synthetic modification, allowing for the introduction of various functionalities through reactions such as etherification and acylation. These transformations can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and biological activity.

Etherification (O-alkylation) involves the conversion of the hydroxyl group into an ether. This is typically achieved by reacting the hydroxypyridine with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to ensure selective O-alkylation over potential N-alkylation at the pyridine nitrogen. In related hydroxypyrimidine systems, direct alkylation with alkyl halides is known to produce a mixture of both N- and O-alkylated products, with the ratio being dependent on the specific substrate and conditions. nih.gov For 5-bromo-4-hydroxypicolinic acid, the presence of the acidic carboxylic acid group adds another layer of complexity, as it can also be deprotonated by the base. Therefore, protection of the carboxylic acid group, for instance as an ester, may be a necessary preceding step to achieve clean O-alkylation.

Acylation (O-acylation) introduces an acyl group to the hydroxyl function, forming an ester. This is commonly carried out using acylating agents like acid chlorides or anhydrides. Similar to etherification, reaction selectivity is a key consideration. The pyridine nitrogen can also undergo acylation, and in the absence of a protected carboxylic acid, the carboxylate could react. Therefore, controlled reaction conditions are paramount. Multistep processes for preparing O-modified 4-hydroxypyridine (B47283) derivatives have been developed, which sometimes involve the N-acylation of an intermediate followed by a ring-forming condensation. google.comgoogle.com

Cross-Coupling Reactions (e.g., Suzuki, Stille) at the Bromine Position for C-C Bond Formation

The bromine atom at the C-5 position of 5-bromo-4-hydroxypicolinic acid serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille reactions are powerful methods for this purpose, enabling the synthesis of a wide array of biaryl and other complex structures. researchgate.netfrontierspecialtychemicals.comacs.orgguidechem.comchemicalbook.com

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netguidechem.com For 5-bromo-4-hydroxypicolinic acid, a Suzuki coupling would allow for the introduction of various aryl or vinyl substituents at the C-5 position. The general mechanism proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the picolinic acid derivative to form a Pd(II) complex. guidechem.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. researchgate.net

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reaction is known for its tolerance of a wide range of functional groups, although the acidic protons of the hydroxyl and carboxylic acid groups on the target molecule may require protection or careful selection of the base to avoid side reactions.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane) catalyzed by palladium. acs.orgchemicalbook.com This reaction is highly versatile for C-C bond formation and can be applied to synthesize complex molecules. chemicalbook.com The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and involves:

Oxidative Addition: Insertion of Pd(0) into the C-Br bond.

Transmetalation: Transfer of an organic group from the organostannane to the palladium complex. chemicalbook.com

Reductive Elimination: Formation of the C-C bond and regeneration of the Pd(0) catalyst.

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. However, it remains a valuable tool in organic synthesis due to its broad scope. chemicalbook.com

Table 1: Comparison of Suzuki and Stille Cross-Coupling Reactions for Modifying 5-Bromo-4-hydroxypicolinic Acid

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Coupling Partner | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (stannanes) |

| Catalyst | Palladium(0) complex | Palladium(0) complex |

| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Transmetalation, Reductive Elimination |

| Advantages | Low toxicity of boron reagents, commercially available reagents, stable reagents. | Broad substrate scope, air-stable reagents, tolerant of many functional groups. chemicalbook.com |

| Disadvantages | Base can sometimes be sensitive to other functional groups. | High toxicity of tin reagents and byproducts. |

Mechanistic Investigations of Chemical Reactions Involving 5-Bromo-4-hydroxypicolinic Acid and its Analogs

Decarboxylation Pathways of Substituted Picolinic Acids

The decarboxylation of picolinic acids (pyridine-2-carboxylic acids) is a reaction of significant mechanistic interest. Studies on substituted picolinic acids reveal that the nature and position of the substituent on the pyridine ring can profoundly influence the reaction pathway.

For many substituted picolinic acids, decarboxylation proceeds via the Hammick mechanism . nih.govgoogle.com This pathway involves the thermal decomposition of the picolinic acid in the presence of a carbonyl compound. The proposed mechanism involves the formation of a zwitterionic intermediate which then loses carbon dioxide to form a carbene or an ylide. google.com This reactive intermediate is then trapped by the carbonyl compound.

However, for certain substituted picolinic acids, alternative mechanisms are operative. A study on the decarboxylation of 3-substituted picolinic acids found that 3-amino- and 3-hydroxypicolinic acids appear to decarboxylate through a pathway involving initial protonation, rather than the classic Hammick mechanism. nih.gov In contrast, other 3-substituted picolinic acids in the same study followed the expected Hammick pathway. nih.gov

Interestingly, both electron-withdrawing and electron-releasing substituents at the 3-position were found to accelerate the rate of decarboxylation in the acidic form of the molecule. nih.gov This effect is thought to arise from steric interference by the 3-substituent, which disrupts the coplanarity of the carboxyl group with the pyridine ring, thereby weakening the C-C bond and facilitating its cleavage. nih.gov Conversely, for the anionic (picolinate) form, these same substituents inhibit decarboxylation. nih.gov

Intramolecular Proton Transfer Mechanisms in Hydroxypicolinic Acids

Intramolecular proton transfer (IPT) is a fundamental process in many chemical and biological systems. In molecules like hydroxypicolinic acids, which contain both a proton-donating group (hydroxyl or carboxylic acid) and a proton-accepting site (the pyridine nitrogen or a carbonyl oxygen), IPT can occur.

The mechanism of proton transfer can be drawn in two general ways. The first involves a "proton shuttle," where a solvent molecule like water facilitates the transfer through a series of intermolecular acid-base reactions. The second is a direct, intramolecular transfer. This direct pathway is most feasible when the transfer can proceed through a relatively stable, low-strain transition state, typically a five- or six-membered ring. The structure of 5-bromo-4-hydroxypicolinic acid allows for the potential formation of such a six-membered transition state involving the hydroxyl proton and the carboxylate oxygen, facilitating tautomerization.

Computational studies on related molecules, such as 3-hydroxytropolone (B1215338), have shown that intramolecular proton transfer reactions can be influenced by the surrounding environment, occurring more readily in the gas phase than in solution. The isomerization of molecules like hydroxyacetone (B41140) to 2-hydroxypropanal (B1205545) also proceeds through mechanisms involving intramolecular proton transfer, which can be either stepwise or concerted double proton transfers. These studies highlight the complexity of IPT and the various potential pathways, which can include the formation of enediol intermediates. For hydroxypicolinic acids, the specific pathway and its energetics would depend on the substitution pattern and the solvent environment.

Reaction Kinetics and Thermodynamic Analyses of Derivatives

Kinetic and thermodynamic studies of reactions involving derivatives of 5-bromo-4-hydroxypicolinic acid provide quantitative insight into their reactivity and stability.

Kinetic analyses of the decarboxylation of 3-substituted picolinic acids have provided specific rate constants. For instance, at 150°C, the rate of decarboxylation can be significantly influenced by the nature of the substituent.

Table 2: First-Order Rate Constants (k) for the Decarboxylation of 3-Substituted Picolinic Acids in Aqueous Solution at 150 °C

| 3-Substituent | pH | k (s-1) x 105 | Reference |

|---|---|---|---|

| -H | 2.10 | 1.83 | nih.gov |

| -OH | 2.10 | 12.3 | nih.gov |

| -CH3 | 2.10 | 4.52 | nih.gov |

| -Cl | 2.10 | 10.3 | nih.gov |

| -Br | 2.10 | 12.2 | nih.gov |

As shown in the table, a 3-hydroxy or 3-bromo substituent leads to a significant increase in the decarboxylation rate compared to the unsubstituted picolinic acid under these conditions. nih.gov

Thermodynamic analyses, often performed using computational methods, can shed light on the stability of different isomers and the energy barriers of reaction pathways. For example, a computational study on the proton transfer in 3-hydroxytropolone using density functional theory (DFT) investigated its dimerization and the influence of solvents with different dielectric constants on the reaction. The results indicated that the intramolecular proton transfer occurs more easily in the gas phase compared to in solution. Such analyses are crucial for understanding the factors that govern reaction outcomes and for predicting the behavior of related molecules like 5-bromo-4-hydroxypicolinic acid.

Sophisticated Spectroscopic and Structural Characterization of 5 Bromo 4 Hydroxypicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For 5-Bromo-4-hydroxypicolinic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the pyridine (B92270) ring. bas.bg

In the ¹H NMR spectrum, the protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are characteristic of their electronic environment. The proton at position 6, adjacent to the nitrogen and deshielded by the electron-withdrawing carboxylic acid group, is expected to appear at the most downfield region. The proton at position 3 would resonate at a higher field, influenced by the adjacent hydroxyl and bromine substituents.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid group typically appears at the lowest field (~160-180 ppm). The carbon atoms attached to the electronegative bromine and oxygen atoms (C5 and C4, respectively) will be significantly deshielded compared to the other ring carbons. The specific chemical shifts are sensitive to the solvent and pH, reflecting the tautomeric equilibrium between the pyridinol and pyridone forms. beilstein-journals.orgrsc.orgrsc.org

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning the proton and carbon signals. COSY spectra reveal the coupling relationships between adjacent protons, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbon atoms, respectively. bas.bg These experiments provide a complete and robust structural confirmation of 5-Bromo-4-hydroxypicolinic acid in solution.

Table 1: Representative NMR Data for Picolinic Acid Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 5-Bromonicotinic acid chemicalbook.com | Not Specified | Not Specified | Not Specified |

| 3-Hydroxypicolinic acid contaminantdb.ca | D₂O | 8.44 (dd), 6.81 (dd), 6.78 (dd) | Not Specified |

| 5-Bromosalicylic acid chemicalbook.com | Not Specified | 7.88, 7.65, 6.96 | Not Specified |

| 4-Hydroxybenzoic acid chemicalbook.com | Not Specified | Not Specified | Not Specified |

| 5-Bromo-2,4-dihydroxybenzoic acid chemicalbook.com | Not Specified | Not Specified | Not Specified |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 5-Bromo-4-hydroxypicolinic acid.

The FT-IR spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes. Key expected absorptions include:

A broad O-H stretching band in the region of 3500-2500 cm⁻¹, indicative of the carboxylic acid and hydroxyl groups, often showing evidence of hydrogen bonding.

A sharp C=O stretching vibration from the carboxylic acid group, typically appearing around 1700-1730 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

C-Br stretching vibrations at lower wavenumbers, generally below 700 cm⁻¹. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, offers complementary information. Aromatic ring vibrations often produce strong Raman signals. wallonie.be The C-Br stretch, while sometimes weak in the IR, can be more prominent in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis and confirmation of the functional groups present in the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 5-Bromo-4-hydroxypicolinic acid is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine ring and the carboxylic acid group. The position and intensity of these bands are influenced by the substituents on the ring. The presence of the hydroxyl and bromo groups, as well as the carboxylic acid, will cause a shift in the absorption maxima compared to unsubstituted picolinic acid. The solvent polarity can also affect the spectrum, particularly for the n → π* transitions. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, MALDI-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of 5-Bromo-4-hydroxypicolinic acid, confirming its molecular formula of C₆H₄BrNO₃.

Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful for analyzing this compound. ESI-MS is well-suited for polar molecules and can provide information on the molecular ion, often observed as [M+H]⁺ or [M-H]⁻ depending on the mode of analysis. researchgate.net MALDI-MS, often used for the analysis of biomolecules, can also be applied to smaller organic molecules with the appropriate matrix. sigmaaldrich.comnih.govmedchemexpress.comresearchgate.netnih.gov The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of CO₂, H₂O, and the bromine atom, helping to confirm the connectivity of the functional groups.

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Method | Observed m/z |

| 5-Bromopicolinic acid spectrabase.com | GC-MS | Not specified |

| 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile nist.gov | Electron Ionization | Not specified |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of 5-Bromo-4-hydroxypicolinic acid and for its isolation from reaction mixtures. rsc.org A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of an appropriate mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, and often an acid modifier like formic or phosphoric acid, would be suitable for this purpose. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions. By using a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), the purity can be accurately quantified, and the presence of any impurities can be identified. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Hydroxypicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. This theoretical framework allows for the calculation of various molecular properties that are crucial for understanding the behavior of 5-Bromo-4-hydroxypicolinic acid.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap | 5.0 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecular structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap. unimi.itnih.gov DFT methods, often combined with specific basis sets, can achieve a high degree of accuracy in predicting these shifts. nih.govrsc.orgsemanticscholar.org The calculated shifts can help confirm the molecular structure and provide insights into the electronic environment of each atom.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict these vibrational frequencies with good accuracy. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups and molecular motions, thus confirming the optimized geometry of the molecule.

UV-Vis Absorptions: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can also be modeled using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). This information is crucial for understanding the photophysical properties of the molecule.

Table 2: Predicted Spectroscopic Parameters for a Hypothetical Aromatic Acid (Note: This data is illustrative and not specific to 5-Bromo-4-hydroxypicolinic acid.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (OH proton) | 12.5 ppm |

| ¹³C NMR Chemical Shift (Carboxyl C) | 170.2 ppm |

| C=O Vibrational Frequency | 1720 cm⁻¹ |

| UV-Vis λmax | 285 nm |

Tautomeric Equilibria and Isomerization Pathways

Picolinic acid derivatives can exist in different tautomeric forms, particularly involving the hydroxyl and carboxyl groups. DFT calculations can be employed to determine the relative energies of these tautomers, thereby predicting their equilibrium populations. chemrxiv.org Understanding tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties.

Furthermore, DFT can be used to explore the potential energy surfaces for isomerization reactions. By locating the transition states connecting different isomers, the activation energies for these transformations can be calculated. researchgate.net This provides valuable information on the feasibility and kinetics of isomerization processes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwuxiapptec.comchemrxiv.org The MEP map is typically plotted on the electron density surface, with different colors representing different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green regions denote areas of neutral potential.

For 5-Bromo-4-hydroxypicolinic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential, indicating their acidic nature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the study of conformational changes, flexibility, and intermolecular interactions.

For 5-Bromo-4-hydroxypicolinic acid, MD simulations could be used to:

Investigate the conformational landscape and identify the most stable conformers in different environments (e.g., in vacuum or in a solvent).

Study the dynamics of intramolecular hydrogen bonding.

Simulate the interaction of the molecule with solvent molecules or other chemical species.

Elucidation of Reaction Mechanisms via Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, most importantly, the transition states that connect them. DFT calculations are a powerful tool for locating transition state structures and calculating their energies. nih.gov

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For 5-Bromo-4-hydroxypicolinic acid, this approach could be used to investigate various potential reactions, such as decarboxylation, substitution reactions on the pyridine ring, or reactions involving the hydroxyl and carboxyl groups. The calculated activation energies for different pathways can help predict the most likely reaction products under specific conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 5-Bromo-4-hydroxypicolinic acid and its derivatives, QSAR studies are pivotal in predicting their potential biological efficacy and in guiding the synthesis of new analogues with enhanced activities. These models are built upon the principle that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For 5-Bromo-4-hydroxypicolinic acid derivatives, this would involve synthesizing a library of related molecules and evaluating their activity in a specific biological assay. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Following the calculation of descriptors, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the biological activity. The predictive power and robustness of the developed QSAR model are then rigorously validated using both internal and external validation techniques. A statistically significant and predictive QSAR model can then be employed to forecast the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Detailed Research Findings in QSAR Modeling

While specific QSAR studies exclusively focused on 5-Bromo-4-hydroxypicolinic acid are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this scaffold based on studies of analogous structures like dipicolinic acid and other pyridinone derivatives. nih.govnih.gov Research on these related compounds has demonstrated that various molecular descriptors play a crucial role in determining their biological activities, such as antioxidant or enzyme inhibitory effects. nih.gov

For instance, in a hypothetical QSAR study of 5-Bromo-4-hydroxypicolinic acid derivatives as potential enzyme inhibitors, a set of analogues could be synthesized with variations at different positions of the picolinic acid ring. The inhibitory activity, expressed as the concentration required for 50% inhibition (IC50), would be the dependent variable in the QSAR model.

Hypothetical Descriptors and Their Potential Influence:

A range of molecular descriptors would be calculated to build the QSAR model. These can be categorized as follows:

Electronic Descriptors: These descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges, are crucial for describing the electronic aspects of the molecule. For 5-Bromo-4-hydroxypicolinic acid, the electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating character of the hydroxyl group, would significantly influence these parameters and, consequently, the interaction with a biological target.

Steric Descriptors: Parameters like molecular weight, molecular volume, and specific steric indices (e.g., MR, STERIMOL parameters) quantify the size and shape of the molecule. These are vital for understanding how a derivative of 5-Bromo-4-hydroxypicolinic acid might fit into the active site of a target enzyme.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor that measures the hydrophobicity of a molecule. This property is critical for membrane permeability and for hydrophobic interactions with the target protein.

Topological Descriptors: These indices, such as connectivity indices and shape indices, describe the topology and branching of the molecule.

Illustrative QSAR Equation:

A potential QSAR model for a series of 5-Bromo-4-hydroxypicolinic acid derivatives might look like the following hypothetical equation:

log(1/IC50) = 0.25 * logP - 0.15 * (LUMO) + 0.05 * (MR) + 1.5

In this illustrative model, a positive coefficient for logP and MR suggests that increasing hydrophobicity and steric bulk in certain regions of the molecule could enhance biological activity. Conversely, a negative coefficient for LUMO energy might indicate that a lower LUMO energy is favorable for the activity, possibly by facilitating charge transfer interactions with the biological target.

The statistical quality of such a model would be assessed by parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the standard error of the estimate. A high R² value (close to 1) indicates a good fit of the model to the data, while a high Q² value signifies good predictive ability.

The insights gained from such a QSAR model would be invaluable for the rational design of new 5-Bromo-4-hydroxypicolinic acid derivatives with improved therapeutic potential. By understanding the key structural features that govern activity, medicinal chemists can focus their synthetic efforts on molecules that are predicted to be more potent, thereby saving time and resources in the drug discovery process.

Applications of 5 Bromo 4 Hydroxypicolinic Acid in Advanced Organic Synthesis and Chemical Biology Tools

Utilization as a Versatile Synthetic Building Block and Intermediate

5-Bromo-4-hydroxypicolinic acid serves as a highly versatile building block in organic synthesis, primarily due to the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The bromine atom at the 5-position of the pyridine (B92270) ring is particularly amenable to a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. wikipedia.orgyoutube.comrhhz.net The Suzuki-Miyaura reaction, for instance, involves the coupling of the bromo-substituted pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.org This method is widely used for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.govmdpi.com

The general scheme for a Suzuki-Miyaura coupling involving 5-bromo-4-hydroxypicolinic acid is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction of a bromo-substituted pyridine.

The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and functional group tolerance. wikipedia.orgmdpi.com For example, catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand are commonly employed. researchgate.net The reaction is often carried out in solvents like toluene, THF, dioxane, or even in aqueous mixtures, which enhances its versatility. wikipedia.org

Similarly, in the Stille coupling, an organotin reagent is used in place of the organoboron compound, while the Heck coupling involves the reaction with an alkene to form a substituted alkene. The Sonogashira coupling enables the formation of a carbon-carbon bond with a terminal alkyne, leading to the synthesis of substituted alkynylpyridines. youtube.com The ability to participate in these diverse, palladium-catalyzed transformations underscores the value of 5-bromo-4-hydroxypicolinic acid as a foundational element for constructing a wide array of more complex organic molecules.

A key advantage of using 5-bromo-4-hydroxypicolinic acid as a building block is the potential for sequential functionalization. The carboxylic acid and hydroxyl groups can be protected during the cross-coupling reaction and then deprotected or further modified in subsequent synthetic steps. This strategic approach allows for the controlled and systematic elaboration of the molecular structure.

Design and Synthesis of Complex Heterocyclic Compounds and Scaffolds

The structural features of 5-bromo-4-hydroxypicolinic acid make it an excellent starting material for the synthesis of a variety of complex heterocyclic compounds and scaffolds. The pyridine ring itself is a common core in many biologically active molecules, and the presence of the bromo, hydroxyl, and carboxylic acid functionalities provides multiple points for synthetic diversification and cyclization reactions.

One of the primary strategies for constructing complex heterocycles from this building block involves intramolecular or intermolecular cyclization reactions following an initial cross-coupling step. For instance, after a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent at the 5-position, the hydroxyl and carboxylic acid groups, or derivatives thereof, can be utilized to form fused ring systems.

An illustrative, albeit general, synthetic pathway could involve the initial coupling of 5-bromo-4-hydroxypicolinic acid with a suitably functionalized boronic acid. The resulting biaryl compound could then undergo a variety of cyclization reactions. For example, if the newly introduced aryl group contains an amine or a hydroxyl group, an intramolecular condensation or etherification could lead to the formation of a fused five- or six-membered heterocyclic ring.

The synthesis of bicyclic and polycyclic heterocyclic systems is of significant interest in medicinal chemistry, as these scaffolds often exhibit unique biological activities. The rigid, three-dimensional structures of such compounds can lead to high-affinity interactions with biological targets. The strategic use of 5-bromo-4-hydroxypicolinic acid allows for the controlled assembly of these complex architectures.

Below is a table summarizing potential heterocyclic scaffolds that could be accessed from 5-bromo-4-hydroxypicolinic acid derivatives:

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Scaffold |

| 5-Aryl-4-hydroxypicolinic acid | Intramolecular esterification/amidation | Fused lactones or lactams |

| 5-Aryl-4-hydroxypicolinamide | Intramolecular cyclization (e.g., Pictet-Spengler type) | Fused polycyclic nitrogen heterocycles |

| 5-Alkynyl-4-hydroxypicolinic acid | Intramolecular cyclization/addition | Fused furans or pyrans |

These examples highlight the potential of 5-bromo-4-hydroxypicolinic acid as a key intermediate in the synthesis of diverse and complex heterocyclic frameworks.

Role in the Development of Ligands for Metal Coordination Chemistry

Picolinic acid and its derivatives are well-known for their ability to act as chelating ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group form a five-membered chelate ring with a metal center, a structural motif that imparts significant stability to the resulting complex. 5-Bromo-4-hydroxypicolinic acid, with its additional hydroxyl and bromo substituents, offers further opportunities for modulating the properties of the resulting metal complexes.

The hydroxyl group at the 4-position can also participate in coordination to the metal ion, potentially leading to different coordination modes and geometries compared to unsubstituted picolinic acid. This can influence the electronic properties, stability, and reactivity of the metal complex. The bromo substituent, while not typically directly involved in coordination, can influence the electronic properties of the pyridine ring through its inductive effect, which in turn can affect the ligand's affinity for different metal ions. nih.gov

The synthesis of metal complexes with picolinic acid-based ligands is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes have been explored for a variety of applications, including catalysis, materials science, and as therapeutic or diagnostic agents. nih.gov For example, complexes of picolinic acid with transition metals like copper, zinc, and iron have been investigated for their biological activities.

The general structure of a metal complex with a deprotonated 5-bromo-4-hydroxypicolinate ligand can be represented as follows:

Figure 1: Potential coordination mode of a deprotonated 5-bromo-4-hydroxypicolinate ligand with a metal ion (M).

The table below summarizes the potential impact of the substituents of 5-bromo-4-hydroxypicolinic acid on the properties of its metal complexes:

| Substituent | Potential Effect on Metal Complex |

| Carboxylate Group | Primary coordination site, forming a stable chelate ring with the pyridine nitrogen. |

| Pyridine Nitrogen | Primary coordination site, forming a stable chelate ring with the carboxylate oxygen. |

| Hydroxyl Group | Can act as an additional coordination site, potentially influencing the coordination geometry and stability of the complex. |

| Bromo Group | Electron-withdrawing inductive effect can modulate the electronic properties of the ligand and its affinity for metal ions. |

The versatility of 5-bromo-4-hydroxypicolinic acid as a ligand allows for the systematic tuning of the properties of metal complexes, making it a valuable tool for the development of new functional coordination compounds.

Application in Combinatorial Chemistry Libraries for Research Compound Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis and screening of large numbers of compounds to identify molecules with desired biological or material properties. openaccessjournals.comyoutube.com The principles of combinatorial synthesis, particularly solid-phase synthesis, are well-suited for the use of building blocks like 5-bromo-4-hydroxypicolinic acid.

In solid-phase synthesis, a starting material is attached to a solid support, such as a resin bead, and then a series of chemical reactions are carried out to build a more complex molecule. sigmaaldrich.comyoutube.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. youtube.com 5-Bromo-4-hydroxypicolinic acid is an ideal candidate for this approach due to its carboxylic acid functionality, which can be used to anchor the molecule to a resin.

Once attached to the solid support, the bromo substituent provides a handle for diversification. A library of compounds can be generated by reacting the resin-bound 5-bromo-4-hydroxypicolinic acid with a variety of different reagents in a parallel or split-and-mix fashion. youtube.com For example, a diverse set of boronic acids could be used in a Suzuki-Miyaura coupling to generate a library of 5-aryl-4-hydroxypicolinic acid derivatives.

The general workflow for using 5-bromo-4-hydroxypicolinic acid in a solid-phase combinatorial synthesis is outlined below:

Attachment to Solid Support: The carboxylic acid of 5-bromo-4-hydroxypicolinic acid is coupled to a functionalized resin.

Diversification: The resin-bound compound is subjected to a series of reactions, such as palladium-catalyzed cross-couplings at the bromo position, to introduce a variety of different chemical groups.

Cleavage from Resin: The final compounds are cleaved from the solid support.

Screening: The library of compounds is then screened for a desired activity.

This approach allows for the efficient generation of a large number of structurally related compounds, which can be invaluable for lead discovery and optimization in drug development and other research areas. openaccessjournals.comnih.gov The structural diversity that can be achieved by leveraging the reactivity of the bromo group makes 5-bromo-4-hydroxypicolinic acid a valuable scaffold for combinatorial library synthesis.

Coordination Chemistry and Metal Complexation Studies of 5 Bromo 4 Hydroxypicolinic Acid

Coordination Modes and Ligand Properties of 5-Bromo-4-hydroxypicolinic Acid

5-Bromo-4-hydroxypicolinic acid is a pyridine (B92270) derivative possessing multiple potential donor sites, making it a versatile ligand in coordination chemistry. Its coordination behavior is primarily dictated by the pyridine nitrogen, the carboxylate group at the 2-position, and the hydroxyl group at the 4-position. The electronic properties of the pyridine ring are modified by the presence of both an electron-withdrawing bromo substituent and an electron-donating hydroxyl group.

The principal coordination mode for picolinic acid and its derivatives involves chelation through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring with a metal ion. This bidentate N,O-chelation is the most common binding mode observed in a vast number of metal complexes. nih.gov For 5-Bromo-4-hydroxypicolinic acid, this remains the most probable primary mode of interaction.

The bromo substituent at the 5-position primarily influences the electronic properties (pKa) of the ligand, making it a weaker base compared to unsubstituted 4-hydroxypicolinic acid. This electronic modification can affect the stability and reactivity of the resulting metal complexes.

Potential Coordination Modes of 5-Bromo-4-hydroxypicolinic Acid

| Coordination Mode | Donor Atoms | Description |

|---|---|---|

| Bidentate (Chelating) | Pyridine Nitrogen, Carboxylate Oxygen | The most common mode, forming a stable five-membered chelate ring with the metal ion. |

| Monodentate | Pyridine Nitrogen or Carboxylate Oxygen | Less common, but possible depending on steric and electronic factors of the metal center and other ligands. |

| Bridging | Carboxylate Group, Hydroxyl Group | The carboxylate or deprotonated hydroxyl group can bridge two or more metal centers, leading to polynuclear or coordination polymer structures. srce.hr |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 5-Bromo-4-hydroxypicolinic acid can be achieved through several standard methods of coordination chemistry. A common approach involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent. orientjchem.org

A typical synthesis would involve dissolving 5-Bromo-4-hydroxypicolinic acid in a solvent like ethanol (B145695) or a water/ethanol mixture, followed by the dropwise addition of a solution of the metal salt in a specific molar ratio (e.g., 1:2 metal-to-ligand). The reaction mixture is often heated under reflux for several hours to ensure completion. orientjchem.org Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. The pH of the reaction medium can be a critical parameter, influencing whether the carboxylic acid and hydroxyl groups are protonated or deprotonated, which in turn affects the coordination mode. nih.gov

The resulting metal complexes are characterized using a combination of spectroscopic and analytical techniques to determine their structure and composition.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. The coordination of the carboxylate group is indicated by a shift in the asymmetric ν(COO⁻) and symmetric ν(COO⁻) stretching frequencies compared to the free ligand. srce.hr Similarly, a shift in the C=N stretching frequency of the pyridine ring confirms its involvement in bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which can help in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. researchgate.net

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and details of the coordination geometry around the metal ion. nih.govnih.gov Powder XRD can be used to confirm the phase purity of the synthesized complex.

Elemental Analysis: This analysis determines the percentages of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula of the complex.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules (like water), which are lost at specific temperatures upon heating. srce.hrorientjchem.org

Typical Spectroscopic Data for Picolinic Acid-Type Complexes

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(COO⁻) bands to lower/higher wavenumbers | Coordination of the carboxylate group to the metal ion | srce.hr |

| IR Spectroscopy | Shift in ν(C=N) of the pyridine ring to lower wavenumbers | Coordination of the pyridine nitrogen to the metal ion | |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d electronic transitions, indicative of coordination geometry | researchgate.net |

| ¹H NMR Spectroscopy | Shift in aromatic proton signals | Change in the electronic environment upon complexation | orientjchem.org |

Computational Studies of Metal-Ligand Interactions and Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the metal-ligand interactions and stability of complexes involving 5-Bromo-4-hydroxypicolinic acid. These theoretical studies complement experimental findings and provide insights into electronic structures, bonding, and reactivity that can be difficult to probe experimentally.

DFT calculations can be used to:

Analyze Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison aids in the assignment of specific vibrational modes, confirming the coordination of different functional groups. nih.gov

Calculate Binding Energies: The strength of the interaction between the metal ion and the 5-Bromo-4-hydroxypicolinic acid ligand can be quantified by calculating the binding energy, which provides a measure of the thermodynamic stability of the complex.

For example, studies on cobalt(II) complexes with 3-hydroxypicolinic acid have successfully used DFT calculations to analyze vibrational spectra and support experimental findings. nih.gov Similar computational models can be applied to complexes of 5-Bromo-4-hydroxypicolinic acid to understand how the bromo and hydroxyl substituents influence the geometric and electronic structures of the resulting metal complexes.

Parameters from Computational Studies on Related Picolinate (B1231196) Complexes

| Computational Method | Parameter Calculated | Significance | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP) | Optimized Geometry (Bond Lengths/Angles) | Prediction of the 3D structure and comparison with X-ray data. | nih.gov |

| DFT | Vibrational Frequencies | Assignment of experimental IR and Raman spectral bands. | nih.gov |

| TD-DFT | Electronic Transitions (UV-Vis Spectra) | Interpretation of experimental electronic spectra and luminescence properties. | rsc.org |

| DFT | HOMO/LUMO Energies | Assessment of electronic stability and chemical reactivity. | rsc.org |

Catalytic Applications of Metal Complexes Derived from 5-Bromo-4-hydroxypicolinic Acid

While direct catalytic applications of metal complexes derived specifically from 5-Bromo-4-hydroxypicolinic acid are not widely reported, the broader class of complexes based on picolinic acid and its derivatives are known to exhibit catalytic activity in various organic transformations. The combination of a pyridine ring and a carboxylate group in a chelating framework provides a stable and tunable platform for designing catalysts.

Potential catalytic applications for metal complexes of 5-Bromo-4-hydroxypicolinic acid can be inferred from related systems:

Oxidation Reactions: Manganese, iron, and copper complexes are well-known catalysts for oxidation reactions. Picolinate-type ligands can stabilize these metals in various oxidation states, making them suitable for catalyzing the oxidation of alcohols, alkanes, and olefins. The specific substituents on the picolinate ligand can modulate the redox potential and selectivity of the catalyst.

Coupling Reactions: Palladium and nickel complexes are extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. While phosphine (B1218219) ligands are more common, N,O-ligands like picolinates can offer alternative steric and electronic environments, potentially influencing catalytic efficiency and substrate scope.

Polymerization: Complexes of various transition metals with N,O-ligands have been investigated as catalysts for the polymerization of olefins. The ligand structure plays a critical role in determining the activity of the catalyst and the properties of the resulting polymer.

Biomimetic Catalysis: Picolinate-based complexes can serve as structural and functional models for the active sites of metalloenzymes. For instance, zinc complexes with picolinate ligands are studied for their relevance to zinc-containing enzymes, while iron and copper complexes can mimic the function of oxygen-activating enzymes. ajol.info

The presence of the bromo and hydroxyl groups on the 5-Bromo-4-hydroxypicolinic acid ligand would offer fine-tuning of the catalyst's electronic and steric properties, potentially leading to enhanced activity or selectivity in these and other catalytic processes.

Potential Catalytic Reactions for Metal Complexes of Picolinic Acid Derivatives

| Metal Center | Reaction Type | Description |

|---|---|---|

| Copper(II), Iron(III) | DNA Cleavage | Acting as artificial nucleases for potential biotechnology applications. nih.gov |

| Manganese(II/III), Iron(II/III) | Biomimetic Oxidation | Mimicking metalloenzymes to catalyze the oxidation of organic substrates. |

| Palladium(II), Nickel(II) | Cross-Coupling Reactions | Formation of C-C bonds, a fundamental transformation in organic synthesis. |

| Cobalt(II) | Homogeneous H₂ Evolution | Catalyzing the production of hydrogen from water. orientjchem.org |

After a comprehensive search of available scientific literature, no specific in vitro biological research investigations corresponding to the compound 5-Bromo-4-hydroxypicolinic acid were found for the topics outlined.

The requested detailed analysis includes:

Mechanistic studies of interactions with biological targets, such as enzyme inhibition (tyrosinase, integrases, specific microbial enzymes).

Nucleic acid (DNA/RNA) interaction studies.

Protein binding and its impact on conformation.

Investigation of cellular pathway modulation, including endoplasmic reticulum stress and the unfolded protein response.

Its role as a research tool in biochemical and microbiological studies, such as in enzyme assays and biochemical screens.

Currently, there is no available data in published research to fulfill the requirements for the requested article on 5-Bromo-4-hydroxypicolinic acid.

In Vitro Biological Research Investigations Involving 5 Bromo 4 Hydroxypicolinic Acid

Role as a Research Tool in Biochemical and Microbiological Studies

Insights into Microbial Metabolism and Biodegradation Pathways of Pyridine (B92270) Derivatives

The microbial metabolism of pyridine and its derivatives is a critical process in the biogeochemical cycling of nitrogen-containing heterocyclic compounds. frontiersin.org Generally, aerobic biodegradation pathways for pyridine derivatives are initiated by hydroxylation, a key step that makes the stable aromatic ring susceptible to cleavage. ukm.my Microorganisms from various genera, including Pseudomonas, Arthrobacter, Rhodococcus, and Alcaligenes, have been shown to degrade these compounds. frontiersin.orgukm.my

A common strategy in the degradation of many pyridine derivatives, such as picolinic acid and nicotinic acid, involves their conversion to central intermediates like 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netnih.gov This intermediate is then typically processed through the maleamate (B1239421) pathway, where the pyridine ring is cleaved by a dioxygenase to form N-formylmaleamic acid, which is subsequently metabolized to fumaric acid, an intermediate of the citric acid cycle. researchgate.netrsc.org The rate and success of this degradation are highly dependent on the nature and position of substituents on the pyridine ring, with pyridine carboxylic acids generally showing higher transformation rates than halogenated pyridines. nih.gov

While direct biodegradation studies on 5-Bromo-4-hydroxypicolinic acid are not extensively documented, research on structurally similar compounds provides significant insights. Studies on 5-hydroxypicolinic acid (5HPA), the non-brominated analog, have identified specific enzymatic pathways. In Alcaligenes faecalis JQ135, an enzyme named HpaM, a monocomponent FAD-dependent monooxygenase, catalyzes the initial step of 5HPA degradation. wikipedia.org This enzyme performs an ortho decarboxylative hydroxylation, converting 5HPA into 2,5-DHP. wikipedia.org However, when the substrate specificity of this enzyme was tested against various structural analogs, HpaM showed no activity towards 5-bromopicolinic acid. wikipedia.org This finding strongly suggests that the presence of a bromine atom at the C-5 position inhibits recognition and catalysis by this specific monooxygenase, thereby blocking this metabolic pathway.

This resistance to degradation conferred by halogenation is a recurring observation. For instance, investigations into the metabolism of halogenated nicotinic acids by Pseudomonas fluorescens found that while fluoro- and chloro-substituted nicotinic acids could be transformed, 5-bromonicotinic acid was not oxidized by the whole cells. rsc.org This indicates that the bromo-substituent, in particular, can be a significant barrier to microbial metabolism, likely due to steric hindrance or electronic effects that prevent the enzyme from binding to or acting upon the pyridine ring.

In Vitro Antimicrobial Activity and Mechanism of Action against Microorganisms

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. rsc.orgnih.govnih.gov The antimicrobial potential of pyridine derivatives is often modulated by the types and positions of substituents on the ring, which can influence properties like lipophilicity, electronic distribution, and hydrogen bonding capacity. rsc.org

While specific studies detailing the in vitro antimicrobial activity of 5-Bromo-4-hydroxypicolinic acid are limited in publicly available literature, the activity of related substituted pyridine carboxylic acids and other bromo-substituted heterocyclic compounds has been investigated. For example, 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, demonstrated broad-spectrum antimicrobial activity, causing complete lethality against both Gram-positive and Gram-negative pathogenic bacteria at a concentration of 129 µg/mL. nih.gov Further studies on isonicotinic acid hydrazide derivatives revealed that compounds featuring a bromo-substituent were highly active antimicrobial agents. nih.gov Similarly, certain pyridinium (B92312) bromide salts have shown excellent activity against several plant-pathogenic bacteria. nih.gov Another related bromo-substituted heterocycle, 4-Bromo-1H-pyrrole-2-carboxylic acid, has been tested against several pathogenic bacteria, showing notable minimum inhibitory concentrations (MICs). nih.gov

These findings suggest that the combination of a pyridine carboxylic acid scaffold with a bromo-substituent is a promising strategy for developing antimicrobial agents. The data for these related compounds are summarized in the table below.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Name | Test Organism(s) | Activity Measurement (MIC/MBC) | Source(s) |

|---|---|---|---|

| 5-butyl-2-pyridine carboxylic acid | Gram-positive & Gram-negative bacteria | 129 µg/mL (MBC) | nih.gov |

| Isonicotinic acid hydrazide derivatives (with Br group) | S. aureus, B. subtilis, E. coli, C. albicans | Highly active (specific values vary) | nih.gov |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | A. baumannii | 64 µg/mL (MIC) | nih.gov |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | K. pneumoniae | ≥128 µg/mL (MIC) | nih.gov |

The mechanisms through which pyridine derivatives exert their antimicrobial effects are diverse. nih.gov Common mechanisms include the inhibition of cell wall synthesis, disruption of cell membrane integrity and permeability, inhibition of essential metabolic pathways, and the inhibition of nucleic acid or protein synthesis. nih.govnih.gov For instance, the antimicrobial action of 5-butyl-2-pyridine carboxylic acid was linked to the rupture and dissolution of cell integrity, with molecular docking studies suggesting its target is the respiratory enzyme Quinol-Fumarate Reductase. nih.gov Other antimicrobial compounds, like the natural product 5,8-dihydroxy-1,4-naphthoquinone, have been shown to damage the cell membrane, cause DNA leakage, and disrupt the respiratory chain. semanticscholar.orgmdpi.comnih.gov It is plausible that 5-Bromo-4-hydroxypicolinic acid could act through one or more of these mechanisms, potentially disrupting membrane function or inhibiting key microbial enzymes.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Understanding

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. nih.govnih.gov For 5-Bromo-4-hydroxypicolinic acid, SAR insights can be derived by considering the contribution of each functional group—the pyridine ring, the carboxylic acid, the hydroxyl group, and the bromine atom—and their relative positions.

Metabolic Stability: A key SAR insight comes from biodegradation studies of related compounds. The finding that the monooxygenase HpaM from Alcaligenes faecalis JQ135 can degrade 5-hydroxypicolinic acid but not 5-bromopicolinic acid directly demonstrates a critical negative SAR. wikipedia.org The introduction of a bromine atom at the C-5 position renders the molecule resistant to this specific enzymatic degradation. This suggests the bromo-group either sterically hinders the enzyme's active site or alters the electronic properties of the pyridine ring, preventing the catalytic reaction. wikipedia.org This halogen-induced metabolic stability is a known strategy in drug design to increase the in vivo half-life of a compound.

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and interaction with biological targets. rsc.orgglobalresearchonline.net

Carboxylic Acid (C-2 position): The carboxyl group is a strong hydrogen bond donor and acceptor and is ionized at physiological pH. This group can be crucial for binding to enzyme active sites, potentially through interaction with metal ions or basic amino acid residues.